molecular formula C12H10BrNO B2997907 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 847987-95-5

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2997907
CAS No.: 847987-95-5
M. Wt: 264.122
InChI Key: NCEHEFABAXLWNC-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol It is a derivative of tetrahydrocarbazole, a class of compounds known for their diverse biological activities

Future Directions

The future directions for research on “7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in tetrahydrocarbazole derivatives due to their broad spectrum of biological activity , there could be potential for further exploration of this compound and its derivatives.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound can undergo chemo- and regioselective oxidation . This process could potentially lead to interactions with its targets, causing changes at the molecular level.

Biochemical Pathways

The compound’s oxidation process suggests that it may influence oxidative stress pathways .

Result of Action

The compound’s ability to undergo oxidation suggests that it may have potential effects on cellular redox states .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. For instance, the compound should be stored in a cool, dry place to maintain its stability . Moreover, the compound’s interaction with its targets and its efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting materials, substituted phenylhydrazines, react with cyclohexanone according to the Fischer method to produce the desired tetrahydrocarbazoles . These intermediates are then subjected to oxidation using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHEFABAXLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared 3-bromoaniline (7.6 g, 44 mmol) and 2-(hydroxymethylene)cyclohexanone (4.3 g, 34 mmol) in a similar manner as described above and recrystallization from methanol to isolate 7-bromo isomer to give 280 mg (1%). of a light brown solid. 1H-NMR (DMSO-d6): δ 8.94 (s, 1H), 7.60 (d, 1H), 7.52 (d, 1H), 7.27-7.25 (m, 1H), 3.01-2.98 (m, 2H), 2.68-2.65 (m, 2H), 2.31-2.24 (m, 2H); MS m/z 263, 265 (M+1).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
4.3 g
Type
reactant
Reaction Step One

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